![molecular formula C8H11N3O5 B1593613 2'-Deoxy-6-azauridine CAS No. 20500-29-2](/img/structure/B1593613.png)
2'-Deoxy-6-azauridine
Overview
Description
Scientific Research Applications
Synthesis for Potential Antitumor/Antiviral Agents
2'-Deoxy-6-azauridine has been involved in the synthesis of various nucleoside analogues, which have potential applications as antitumor and antiviral agents. For instance, 2'-Deoxy-2'-methylene-6-azauridine and related compounds were synthesized and tested for cytotoxicity against tumor cell lines and antiviral activity against HIV-1, HSV-1, and HSV-2 (Liu et al., 1999).
Inhibitory Mechanism in RNA and DNA Synthesis
6-Azauridine, a derivative, is known to interrupt the biosynthesis of pyrimidine nucleotides, inhibiting bacterial reproduction and tumor growth in animals. This property has been used in the experimental treatment of human leukemia and solid tumors (Fallon et al., 1961).
Inhibition of RNA Synthesis in Cell Cultures
Selective inhibition of RNA synthesis in mastocytoma cells in culture has been achieved using a combination of 6-azauridine and DNA precursors, indicating potential for targeted cancer treatments (Burki, 1971).
Metabolism and Molecular Structure Studies
The metabolism and molecular structure of 6-azauridine-5′-phosphate, an active form of 6-azauridine used in leukemia treatment, have been studied to understand its functional mechanism, contributing to the knowledge base for developing new antileukemic agents (Saenger & Suck, 1973).
Antibacterial Activity
Recent studies have explored the antibacterial activity of 2'-deoxy-6-azauridine derivatives, highlighting its potential as a novel class of antibacterial agents, particularly against drug-resistant strains of bacteria (Negrya et al., 2019).
Safety and Hazards
Future Directions
The emergence of new drug-resistant strains of bacteria necessitates the development of principally new antibacterial agents. One of the novel classes of antibacterial agents is nucleoside analogs . The use of nucleoside derivatives as drugs is very attractive . Future research may focus on developing new nucleoside analogs that can act on new targets and be active against resistant strains of pathogens .
properties
IUPAC Name |
2-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c12-3-5-4(13)1-7(16-5)11-8(15)10-6(14)2-9-11/h2,4-5,7,12-13H,1,3H2,(H,10,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYXMIBUOJQPHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C(=O)NC(=O)C=N2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942676 | |
Record name | 2-(2-Deoxypentofuranosyl)-5-hydroxy-1,2,4-triazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-6-azauridine | |
CAS RN |
20500-29-2 | |
Record name | 6-Azauridine deoxyribonucleoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020500292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Deoxy-6-azauridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Deoxypentofuranosyl)-5-hydroxy-1,2,4-triazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80942676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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